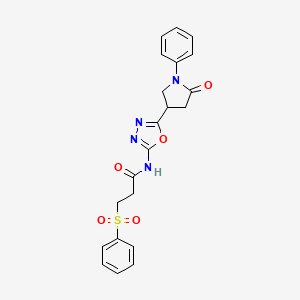
2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid is a chemical compound with the molecular formula C6H8F2O2 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The InChI code for 2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid is1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular weight of 2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid is 150.12 . The compound has a predicted boiling point of 229.0±10.0 °C and a predicted density of 1.29±0.1 g/cm3 . The compound’s pKa is predicted to be 4.72±0.10 .Wissenschaftliche Forschungsanwendungen
Occupational Health Applications
- Biological Monitoring : The practical application of urinary 2-ethoxyacetic acid (EAA) was demonstrated to assess occupational exposure to 2-ethoxyethyl acetate (EGEE-Ac) during large format silk-screening operations. The study highlighted the use of urinary monitoring of EAA to aid in exposure risk assessment and to assess compliance with safety standards in the workplace (Lowry et al., 1993).
Pharmacokinetics and Contrast Agents
- Gd-EOB-DTPA as a Hepatobiliary MR Contrast Agent : Research has evaluated the safety, pharmacokinetics, and magnetic resonance (MR) imaging efficacy of gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA). These studies demonstrate its utility in providing enhanced liver imaging, with implications for diagnosing liver diseases and evaluating liver function (Hamm et al., 1995), (Reimer et al., 1996).
Liver Function and Fibrosis Assessment
- Quantitative Assessment with Gd-EOB-DTPA-Enhanced MRI : The use of Gd-EOB-DTPA-enhanced MRI for quantitative assessment of liver function and fibrosis, comparing signal-intensity-based indices and T1 relaxometry, has been explored. Such methodologies offer non-invasive alternatives for evaluating liver health, particularly useful in chronic liver diseases (Haimerl et al., 2017), (Pan et al., 2018).
Biomonitoring of Solvent Exposure
- Biomonitoring of 2-(2-Alkoxyethoxy)ethanols : The study on the biomonitoring of 2-(2-alkoxyethoxy)ethanols, which are similar in structure to 2-ethoxyacetic acids, focused on the analysis of urinary 2-(2-alkoxyethoxy)acetic acids to measure occupational exposure. This underscores the importance of monitoring chemical exposure to ensure workplace safety (Laitinen & Pulkkinen, 2005).
Wirkmechanismus
Safety and Hazards
2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container kept tightly closed .
Eigenschaften
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-ethoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-2-13-6(7(11)12)5-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEKDBOHBZBNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2830185.png)
![2-Chloro-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]propanamide](/img/structure/B2830186.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2830189.png)

![2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2830196.png)







